ethyl2-hydroxy-6-methylcyclohexane-1-carboxylate,Mixtureofdiastereomers

Description

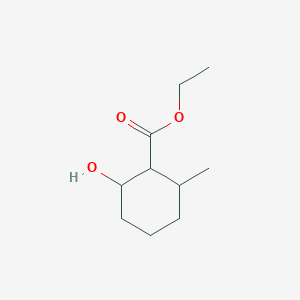

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is a cyclohexane derivative featuring a hydroxyl group at position 2, a methyl group at position 6, and an ethyl ester at position 1. As a mixture of diastereomers, its stereochemical complexity arises from the presence of multiple chiral centers. Diastereomers differ in physical properties such as polarity, solubility, and chromatographic behavior, which significantly impact their separation and application in synthetic chemistry or pharmacology .

This compound’s structural analogs, such as ethyl 2-methyl-6-oxocyclohexane-1-carboxylate (CAS 58019-68-4), share the cyclohexane carboxylate backbone but vary in substituents (e.g., oxo vs. hydroxy groups) . The hydroxyl group in the target compound introduces hydrogen-bonding capacity and increased polarity compared to ketone-bearing analogs, influencing its interaction with chromatographic matrices and biological systems.

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C10H18O3/c1-3-13-10(12)9-7(2)5-4-6-8(9)11/h7-9,11H,3-6H2,1-2H3 |

InChI Key |

MCDNIGYEPWINQO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(CCCC1O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate typically involves the esterification of 2-hydroxy-6-methylcyclohexane-1-carboxylic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: 2-oxo-6-methylcyclohexane-1-carboxylate.

Reduction: 2-hydroxy-6-methylcyclohexane-1-methanol.

Substitution: 2-chloro-6-methylcyclohexane-1-carboxylate.

Scientific Research Applications

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate is used in various scientific research applications, including:

Pharmaceuticals: As an intermediate in the synthesis of bioactive molecules.

Organic Synthesis: As a building block for the synthesis of complex organic compounds.

Materials Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups enable the compound to participate in hydrogen bonding and other interactions, influencing the activity of enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs :

- Azulene diols (e.g., RR/SS vs. RS/SR diastereomers) : Highlight the role of substituent orientation in polarity and chromatographic resolution .

- Chlorinated lipids (e.g., danicalipin A diastereomers) : Demonstrate stereochemical influence on biological activity, such as membrane permeability and cytotoxicity .

Chromatographic Behavior

Studies on azulene diols () reveal that RS/SR diastereomers (more polar due to hydroxyl group orientation) exhibit superior resolution on chiral stationary phases (e.g., Chiralcel-OD-H), with higher retention factors (Rf = 8.1) and separation factors (α = 7.8) compared to less polar RR/SS diastereomers (Rf = 3.4, α = 2.4) . This suggests that ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate’s diastereomers may follow similar trends, where polar conformers resolve more efficiently.

Research Findings and Data

Table 1: Comparative Properties of Diastereomers and Analogous Compounds

Biological Activity

Ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, a compound characterized by its cyclohexane structure and multiple stereoisomers, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a hydroxyl group and a carboxylate ester. The presence of multiple diastereomers can influence its biological properties significantly. The molecular structure is essential for understanding its interaction with biological targets.

1. Anticancer Properties

Research indicates that cyclohexenone derivatives, including ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate, exhibit significant anticancer activity. Studies have shown that these compounds can inhibit cancer cell proliferation in various cancer models:

- HCT116 Human Colon Cancer Cells : The compound demonstrated cytotoxic effects, leading to reduced cell viability and increased apoptosis rates in HCT116 cells. This suggests potential as an anticancer agent targeting colon cancer pathways .

2. Acetylcholinesterase Inhibition

The compound has been reported to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves the interaction of the compound with the active site of AChE, leading to increased acetylcholine levels in synapses .

3. Cardiovascular Effects

In a zebrafish model, ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate was shown to attenuate heart failure symptoms. The compound's ability to modulate cardiac function may be attributed to its effects on calcium signaling pathways and myocardial contractility .

Case Study 1: Anticancer Activity in HCT116 Cells

A recent study investigated the effects of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate on HCT116 cells. The results indicated:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 (Control) | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 35 |

| 100 | 20 | 70 |

The data suggests a dose-dependent response where higher concentrations lead to significant reductions in cell viability and increased apoptosis .

Case Study 2: AChE Inhibition

In vitro assays measuring AChE inhibition revealed that ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate exhibits IC50 values comparable to known AChE inhibitors:

| Compound | IC50 (µM) |

|---|---|

| Ethyl 2-hydroxy-6-methyl... | 25 |

| Donepezil | 30 |

| Galantamine | 20 |

This highlights the potential of the compound as a therapeutic agent in neurodegenerative disease management .

The biological activities of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate are likely mediated through several mechanisms:

- Cell Cycle Arrest : Induction of G0/G1 phase arrest in cancer cells.

- Apoptotic Pathways : Activation of intrinsic apoptotic pathways leading to caspase activation.

- Enzyme Interaction : Competitive inhibition of AChE through structural mimicry.

Q & A

Basic Research Questions

Q. What are the most effective chromatographic methods for separating diastereomers of ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate?

- Methodological Answer : Normal-phase chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is commonly employed. Chiral stationary phases may not be necessary due to distinct polarity differences between diastereomers. Optimize solvent ratios based on TLC monitoring . For preparative-scale separation, flash chromatography with a high-purity solvent system (≥99.9%) is recommended to minimize cross-contamination .

Q. How can NMR spectroscopy distinguish between diastereomers in this compound?

- Methodological Answer : Use - and -NMR to analyze coupling constants and chemical shifts. Diastereomers exhibit distinct splitting patterns in -NMR due to differing spatial arrangements. For example, hydroxyl proton signals may split into doublets of doublets (δ 1.5–2.5 ppm) depending on axial/equatorial positioning. -NMR can resolve differences in carbonyl (δ 170–175 ppm) and cyclohexane ring carbons (δ 20–40 ppm) .

Q. What synthetic routes yield ethyl 2-hydroxy-6-methylcyclohexane-1-carboxylate as a diastereomeric mixture?

- Methodological Answer : Cyclohexene ring formation via Diels-Alder reactions or acid-catalyzed cyclization of keto-esters (e.g., using BF-etherate) often produces diastereomers. Post-synthesis, characterize intermediates by IR spectroscopy (C=O stretch at ~1720 cm) and monitor reaction progress via TLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in diastereomers of this compound?

- Methodological Answer : Use SHELXL for refinement . Define ring puckering parameters (Cremer-Pople coordinates) to quantify deviations from planarity. For example, compare puckering amplitudes (Q) and phase angles (θ) between diastereomers to identify axial vs. equatorial substituent effects .

Q. What computational methods predict the thermodynamic stability of diastereomers?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare Gibbs free energies. Solvent effects (e.g., PCM model for ethanol) can explain experimental solubility differences. Conformational analysis via molecular dynamics (MD) simulations (100 ns trajectories) may reveal dominant chair or boat conformers .

Q. How to resolve contradictions in diastereomer ratio data between HPLC and -NMR?

- Methodological Answer : Validate HPLC calibration with pure standards (if available) . For NMR, use integration of non-overlapping proton signals (e.g., methyl groups at δ 1.0–1.3 ppm). Cross-check with -NMR if fluorinated analogs are synthesized. Statistical analysis (e.g., Student’s t-test) can quantify measurement uncertainties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.